5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid is a compound derived from biomass, specifically from the dehydration of hexoses. It is a highly functionalized, bio-based chemical building block with significant potential in various applications, including the production of fuels, chemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the acid-catalyzed dehydration of hexoses, such as glucose and fructose. The reaction typically involves the use of sulfuric acid as a catalyst and is carried out at elevated temperatures . The process can be optimized by adjusting the concentration of the acid, reaction temperature, and time to achieve higher yields and selectivity.
Industrial Production Methods
Industrial production of 5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid involves the use of biomass feedstocks, such as lignocellulosic materials. The process includes the hydrolysis of cellulose and hemicellulose to produce hexose sugars, followed by their dehydration to form the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form 2,5-furandicarboxylic acid, a valuable monomer for biopolymers.
Substitution: The hydroxymethyl group can be substituted with other functional groups to produce a range of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, potassium permanganate, and hydrogen peroxide.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid
Reduction: 2,5-Dimethylfuran
Substitution: Various substituted furans, depending on the functional group introduced .
Scientific Research Applications
5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Oxidation Pathway: The hydroxymethyl group is oxidized to form carboxylic acid groups, which can further react to form polymers and other materials.
Reduction Pathway: The reduction of the carbonyl group leads to the formation of alcohols and other derivatives with different properties.
Substitution Pathway: The substitution of the hydroxymethyl group with other functional groups alters the chemical reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)furfural
- 5-(Bromomethyl)furfural
- 5-(Formyloxymethyl)furfural
- 5-(Acetoxymethyl)furfural
- 2,5-Diformylfuran
- 5-Methylfurfural
Uniqueness
5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid is unique due to its high functionality and versatility as a platform chemical. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of a wide range of bio-based products .
Biological Activity
5-(Hydroxymethyl)-2-oxotetrahydrofuran-3-carboxylic acid, also known as C75, is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer therapy and mitochondrial function. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C6H8O5 and a molecular weight of 176.13 g/mol. Its structure features a tetrahydrofuran ring with a hydroxymethyl group and a carboxylic acid functional group, which are crucial for its biological activity.
C75 is primarily recognized as a fatty-acid synthase (FASN) inhibitor , which plays a significant role in lipid metabolism. By inhibiting FASN, C75 can disrupt lipid synthesis pathways, which is particularly beneficial in cancer cells that often exhibit altered lipid metabolism to support rapid growth and proliferation.
Key Findings:
- Inhibition of Mitochondrial Function : Research indicates that C75 treatment leads to decreased levels of lipoic acid (LA), impaired mitochondrial function, increased reactive oxygen species (ROS), and reduced cell viability in various cancer models .
- Cell Viability : In studies involving human cancer cell lines, C75 has been shown to reduce cell viability significantly. For instance, it caused apoptosis in A549 lung cancer cells by inducing DNA damage and arresting the cell cycle at the G0/G1 phase .
Anticancer Activity
C75 has demonstrated significant anticancer properties across various studies:
- In vitro Studies : C75 exhibited potent cytotoxic effects against multiple cancer cell lines, including A549 (lung), MCF-7 (breast), and KB (oral) tumor cells. The IC50 values for these cell lines were reported as low as 1.3 µM .
- Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell proliferation is linked to its effects on mitochondrial function and oxidative stress pathways .
Table 1: Summary of Biological Activities
Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | A549 | 1.3 | Apoptosis induction |
Cytotoxicity | MCF-7 | 1.3 | Cell cycle arrest |
Cytotoxicity | KB | 3.0 | DNA damage induction |
Case Studies
Several case studies have highlighted the therapeutic potential of C75:
- Study on Mitochondrial Dysfunction : A study explored the effects of C75 on human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). It was found that C75 not only inhibited FASN but also affected HsmtKAS, further impairing mitochondrial function .
- Combination Therapy : Research suggested that combining C75 with LA could mitigate some toxic effects while enhancing anticancer efficacy, indicating a potential strategy for improving treatment outcomes in cancer therapies .
Properties
Molecular Formula |
C6H8O5 |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-2-3-1-4(5(8)9)6(10)11-3/h3-4,7H,1-2H2,(H,8,9) |
InChI Key |
HUMIJMLXGUELIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C1C(=O)O)CO |
Origin of Product |
United States |
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